Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl-
Overview
Description
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- is a complex organic compound that features a benzimidazole moiety linked to a thienyl group and a phenyl group through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by the introduction of the thienyl group through a nucleophilic substitution reaction. The final step involves the formation of the methanone bridge, which can be achieved through various methods, including Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The benzimidazole and thienyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted benzimidazole derivatives.
Scientific Research Applications
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- exerts its effects involves interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The thienyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methanone bridge plays a crucial role in stabilizing the overall structure, allowing for effective interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Thienyl derivatives: Compounds such as 2-thienylmethanone and 5-thienylmethanone are structurally related.
Uniqueness
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- is unique due to the combination of the benzimidazole and thienyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl-, is a compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antifungal, and antiviral properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The structural formula of Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- can be represented as follows:
This indicates the presence of a benzimidazole moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of Methanone derivatives have been extensively studied, particularly in the context of their potential as therapeutic agents. Key areas of interest include:
- Anticancer Activity : Several studies have reported that benzimidazole derivatives exhibit pro-apoptotic effects against various cancer cell lines. For instance, compounds similar to Methanone have shown significant cytotoxicity against leukemia cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antifungal Properties : Research indicates that benzimidazole derivatives possess antifungal activity. The structure–activity relationship studies suggest that modifications in the benzimidazole structure can enhance antifungal efficacy .
- Antiviral Activity : Some derivatives have demonstrated inhibitory effects against viruses such as MERS-CoV, with specific compounds exhibiting low IC50 values indicating potent antiviral activity .
1. Anticancer Potential
A study investigating the anticancer properties of benzimidazole derivatives found that Methanone-like compounds induced apoptosis in leukemia cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
5j | 0.15 | Apoptosis induction |
5g | 0.10 | Caspase activation |
2. Antifungal Activity
In a comparative study on antifungal activities, several benzimidazole derivatives were tested against Candida species. Methanone derivatives showed promising results with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
5a | 16 | C. albicans |
5b | 8 | C. glabrata |
3. Antiviral Effects
Research on antiviral activity revealed that certain derivatives exhibited significant inhibition against MERS-CoV with IC50 values as low as 0.09 μM, showcasing their potential as antiviral agents .
Compound | IC50 (μM) | Viral Target |
---|---|---|
4f | 0.09 | MERS-CoV |
1h | 0.20 | MERS-CoV |
The mechanisms through which Methanone and its derivatives exert their biological effects are multifaceted:
- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Enzyme Inhibition : Inhibition of key enzymes involved in fungal cell wall synthesis.
Properties
IUPAC Name |
[5-(1-methylbenzimidazol-2-yl)thiophen-2-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-21-15-10-6-5-9-14(15)20-19(21)17-12-11-16(23-17)18(22)13-7-3-2-4-8-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYUPCGLZMHTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(S3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357989 | |
Record name | Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88422-58-6 | |
Record name | Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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